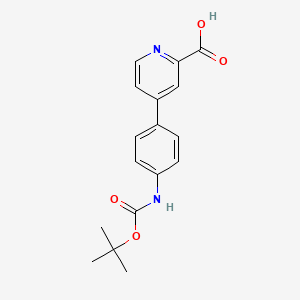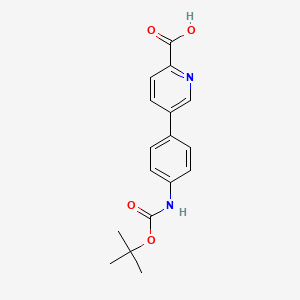
5-(4-BOC-Aminophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-BOC-Aminophenyl)picolinic acid (5-BAPA) is an organic compound composed of a carboxylic acid and an aminophenyl group. It is an important building block in chemical synthesis and has a wide range of applications in scientific research. 5-BAPA is a versatile compound that can be used in a variety of laboratory experiments, ranging from biochemical and physiological studies to drug discovery.
科学研究应用
5-(4-BOC-Aminophenyl)picolinic acid, 95% has numerous applications in scientific research. It is used in the study of enzyme kinetics and drug metabolism, as well as in the development of new drugs and drug delivery systems. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and metabolic pathways. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% is used in the study of protein-protein interactions and protein folding.
作用机制
5-(4-BOC-Aminophenyl)picolinic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450 enzymes and cyclooxygenase. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to interact with the active site of several enzymes, including cytochrome P450 and cyclooxygenase.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450 enzymes and cyclooxygenase. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to modulate the expression of several genes involved in signal transduction, cell cycle regulation, and metabolic pathways. Furthermore, 5-(4-BOC-Aminophenyl)picolinic acid, 95% has been shown to interact with the active site of several proteins involved in protein-protein interactions and protein folding.
实验室实验的优点和局限性
The use of 5-(4-BOC-Aminophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments. However, there are some limitations to its use. It is a relatively unstable compound and can be difficult to store for long periods of time. Additionally, it can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for the use of 5-(4-BOC-Aminophenyl)picolinic acid, 95% in scientific research. It could be used in the development of new drugs and drug delivery systems, as well as in the study of protein-protein interactions and protein folding. Additionally, it could be used in the study of enzyme kinetics and drug metabolism, as well as in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and metabolic pathways. Additionally, 5-(4-BOC-Aminophenyl)picolinic acid, 95% could be used in the development of novel therapeutic agents for the treatment of various diseases.
合成方法
5-(4-BOC-Aminophenyl)picolinic acid, 95% can be synthesized from 4-bromobenzaldehyde and 4-amino-3-methylpyridine. The reaction is carried out in a solution of ethanol and acetic acid. The reaction is catalyzed by p-toluenesulfonic acid (p-TSA). The product is then purified by recrystallization from ethanol. The yield of the reaction is typically in the range of 80-90%.
属性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)12-6-9-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCCTHXSCSCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

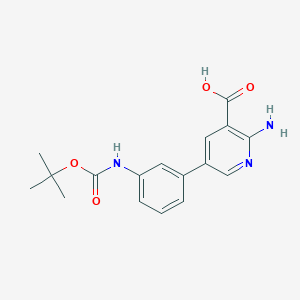



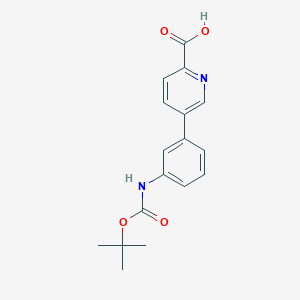
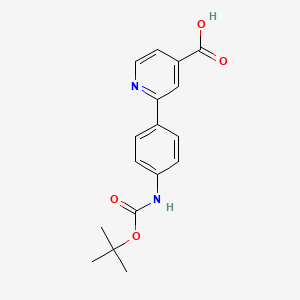
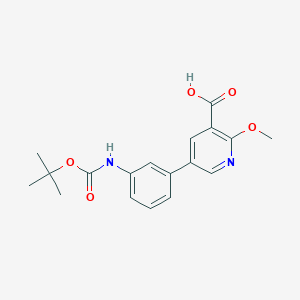

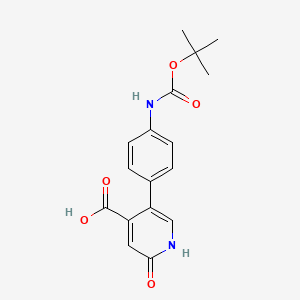

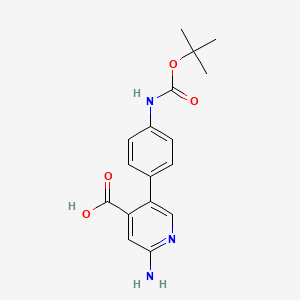
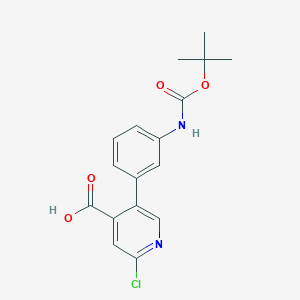
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
